![molecular formula C29H25N3O7 B1383519 (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate CAS No. 1696392-12-7](/img/structure/B1383519.png)

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

Descripción general

Descripción

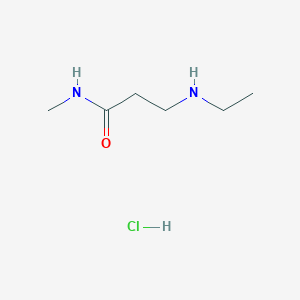

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is a useful research compound. Its molecular formula is C29H25N3O7 and its molecular weight is 527.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Azilsartan, the active moiety of Azilsartan Impurity, primarily targets the Angiotensin II Type 1 Receptor (AT1 receptor) . This receptor plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Mode of Action

Azilsartan acts as an antagonist at the AT1 receptor . By binding to this receptor, it blocks the action of Angiotensin II, a hormone that contracts blood vessels and reduces water excretion through the kidneys . This blockade prevents the vasoconstrictor and aldosterone-secreting effects of Angiotensin II .

Biochemical Pathways

The primary biochemical pathway affected by Azilsartan is the RAAS . Under normal conditions, Angiotensin II binds to the AT1 receptor, leading to vasoconstriction and increased blood pressure. Azilsartan’s antagonistic action at the AT1 receptor inhibits these effects, leading to vasodilation and decreased blood pressure .

Pharmacokinetics

Azilsartan exhibits favorable pharmacokinetic properties. It has a bioavailability of about 60% and reaches peak plasma concentrations within 1.5 to 3 hours after administration . It has a half-life of approximately 11 hours , indicating sustained action . Azilsartan also shows a stronger and longer-lasting binding to the AT1 receptor compared to other Angiotensin II receptor blockers (ARBs), which might lead to a more effective reduction in blood pressure .

Action Environment

The action of Azilsartan can be influenced by various environmental factors. For instance, its degradation can be affected by the presence of hydrogen peroxide, acidic and neutral pH, and exposure to heat . It shows greater photostability and resistance to dry heat . These factors can influence the stability and efficacy of Azilsartan in different environments.

Propiedades

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O7/c1-3-36-28-31-23-10-6-9-22(27(34)37-16-24-17(2)38-29(35)39-24)25(23)32(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26(30)33/h4-14H,3,15-16H2,1-2H3,(H2,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNGXZVKOASTLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N)C(=O)OCC5=C(OC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101102874 | |

| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-[[2′-(aminocarbonyl)[1,1′-biphenyl]-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1696392-12-7 | |

| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-[[2′-(aminocarbonyl)[1,1′-biphenyl]-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1696392-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-[[2′-(aminocarbonyl)[1,1′-biphenyl]-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the synthesis of high-purity Azilsartan Impurity important for pharmaceutical research and development?

A1: The presence of impurities in active pharmaceutical ingredients (APIs) like Azilsartan can impact the drug's quality, safety, and efficacy. Having access to a high-purity standard of the (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate impurity allows researchers to:

- Develop and validate analytical methods: Accurate quantification of impurity levels in Azilsartan drug substance and formulations is crucial. This impurity standard enables the development and validation of sensitive and specific analytical methods [].

- Investigate impurity toxicology: Studying the impurity's potential toxicity and comparing it to Azilsartan itself provides a better understanding of potential side effects and helps establish acceptable limits in the final drug product [].

- Control impurity levels during manufacturing: Knowledge of the impurity's formation pathway allows manufacturers to optimize synthesis and purification processes to minimize its presence in the final Azilsartan drug substance [].

Q2: What is the main advantage of the Azilsartan Impurity synthesis method described in the research paper?

A2: The research presents a straightforward and efficient method to prepare high-purity this compound using readily available Azilsartan as the starting material. The key advantages of this method are:

- Simplicity: The synthesis involves a single-step hydrolysis of Azilsartan using inorganic acid, followed by purification []. This simplicity translates to a shorter preparation time and reduced complexity compared to multi-step synthetic routes.

- High purity: The reported method achieves a purity of greater than 98.5% for the synthesized this compound, suitable for its use as an analytical reference standard [].

- Cost-effectiveness: Utilizing readily available Azilsartan as the starting material contributes to the cost-effectiveness of the synthesis, making the impurity standard more accessible for research and quality control purposes [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride](/img/structure/B1383438.png)

![[4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B1383439.png)

![[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B1383440.png)

![1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1383443.png)

![ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride](/img/structure/B1383449.png)

![6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383456.png)